![molecular formula C14H17N3OS2 B2515165 1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea CAS No. 1286726-70-2](/img/structure/B2515165.png)
1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, a urea group, and a cyclopentyl group. The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . These reactions often involve the formation of new carbon-nitrogen and carbon-sulfur bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 307.43. Other properties such as melting point, boiling point, and solubility were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea and its derivatives are synthesized for various biological activities. Compounds in this category, such as 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, have been designed to optimize spacer length and conformational flexibility for potential inhibitory activities against specific enzymes, showing that certain structural modifications can lead to high inhibitory activities (Vidaluc et al., 1995).
Anticancer Potential
Some derivatives show promising anticancer activities. For example, compounds synthesized as 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas demonstrated significant antifilarial activity, hinting at potential anticancer properties (Ram et al., 1984). Another study focused on 1-Aryl-3-(2-chloroethyl) ureas showed cytotoxicity on human adenocarcinoma cells, indicating their potential as anticancer agents (Gaudreault et al., 1988).
Antimicrobial Activity
Ureas and thioureas derived from this compound have been tested for antimicrobial activities. A study synthesized new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, which demonstrated antimicrobial effects, suggesting a potential route for developing new antimicrobial agents (El-Sawy et al., 2013).
Conformational Studies
Conformational adjustments in derivatives such as 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea and urea have been analyzed, showing the significance of intramolecular hydrogen bonding and its impact on the compound's properties and potential applications (Phukan et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea is related to the treatment of tuberculosis. Benzothiazole derivatives, such as this compound, have shown promising results against Mycobacterium tuberculosis
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that it interferes with essential biochemical pathways inMycobacterium tuberculosis, leading to inhibition of the bacteria .
Result of Action
The result of the action of this compound is the inhibition of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This is achieved through the compound’s interaction with its target(s) within the bacterial cell, leading to inhibited growth and proliferation .
Zukünftige Richtungen
Benzothiazole derivatives, such as “1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea”, have shown promise in the treatment of various diseases, including tuberculosis and Parkinson’s disease . Future research may focus on improving the synthesis methods, studying the mechanism of action, and evaluating the therapeutic potential of these compounds in more detail.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-19-14-17-11-7-6-10(8-12(11)20-14)16-13(18)15-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMLMBQCLCZMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


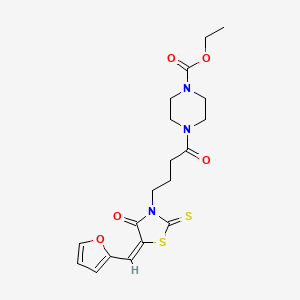
![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515084.png)

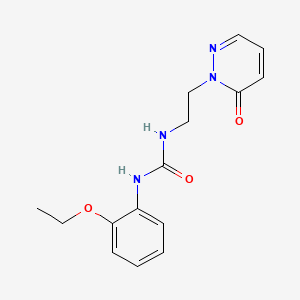
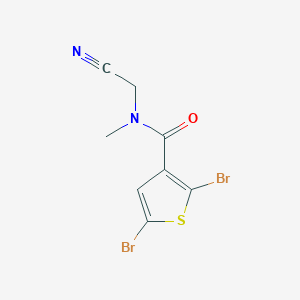

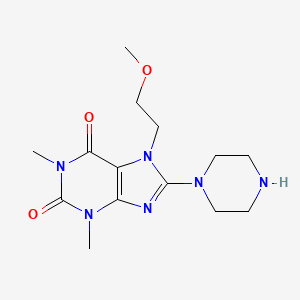
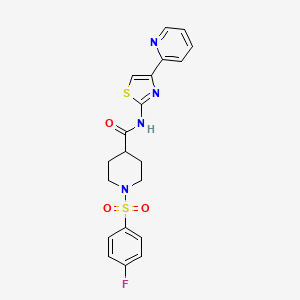
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2515096.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2515102.png)
![2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2515103.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2515105.png)